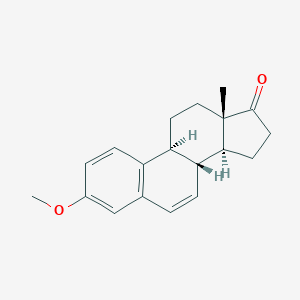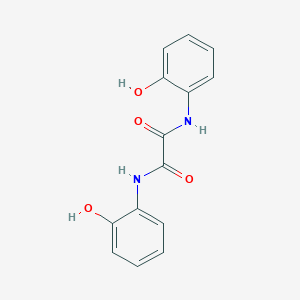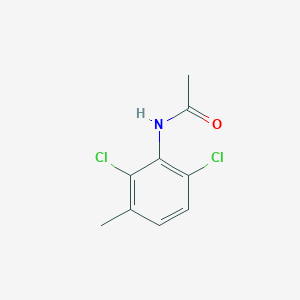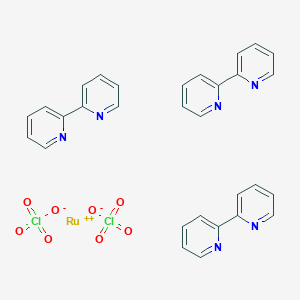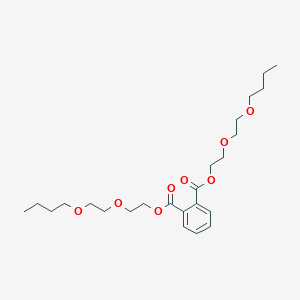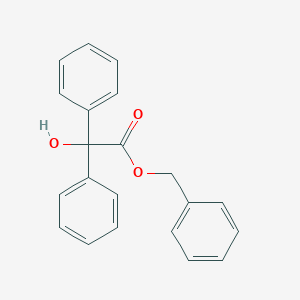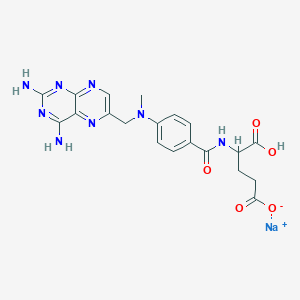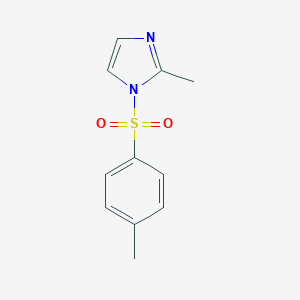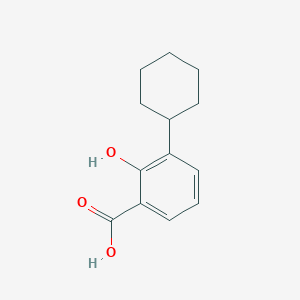
Benzoic acid, 3-cyclohexyl-2-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 3-cyclohexyl-2-hydroxy-, also known as salicylic acid, is an organic compound with the chemical formula C13H16O3. It is a white crystalline powder that is commonly used in the manufacture of various pharmaceuticals and as a preservative in food and cosmetic products. This compound has been extensively studied for its various applications in scientific research, including its synthesis method, mechanism of action, biochemical and physiological effects, and potential future directions.
Mecanismo De Acción
The mechanism of action of Benzoic acid, 3-cyclohexyl-2-hydroxy- acid is believed to involve the inhibition of cyclooxygenase enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. This inhibition leads to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
Salicylic acid has been shown to have various biochemical and physiological effects on the body. It has been shown to inhibit platelet aggregation, which can reduce the risk of blood clots and stroke. It has also been shown to have antioxidant properties, which can protect against oxidative damage and reduce the risk of various diseases, including cancer and cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Salicylic acid has various advantages and limitations for use in laboratory experiments. Its low toxicity and high solubility make it a popular choice for use in cell culture studies. However, its acidic nature can interfere with certain assays, and its high reactivity can lead to unwanted side reactions.
Direcciones Futuras
There are several potential future directions for research on Benzoic acid, 3-cyclohexyl-2-hydroxy- acid. These include the development of new synthetic methods, the investigation of its potential use in the treatment of various diseases, and the exploration of its potential as a biomarker for disease diagnosis and monitoring.
In conclusion, Benzoic acid, 3-cyclohexyl-2-hydroxy- acid is an organic compound with various applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions have been extensively studied, making it a valuable compound for the scientific community.
Métodos De Síntesis
The synthesis of Benzoic acid, 3-cyclohexyl-2-hydroxy- acid can be achieved through various methods, including the Kolbe-Schmitt reaction, the Reimer-Tiemann reaction, and the Bayer process. The Kolbe-Schmitt reaction involves the reaction of phenol with sodium hydroxide and carbon dioxide, while the Reimer-Tiemann reaction involves the reaction of phenol with chloroform and sodium hydroxide. The Bayer process involves the reaction of phenol with carbon dioxide and sodium hydroxide under high pressure and temperature conditions.
Aplicaciones Científicas De Investigación
Salicylic acid has been extensively studied for its various applications in scientific research. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a popular choice for the treatment of various medical conditions, including rheumatoid arthritis, osteoarthritis, and fever.
Propiedades
Número CAS |
16094-36-3 |
|---|---|
Fórmula molecular |
C13H16O3 |
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
3-cyclohexyl-2-hydroxybenzoic acid |
InChI |
InChI=1S/C13H16O3/c14-12-10(9-5-2-1-3-6-9)7-4-8-11(12)13(15)16/h4,7-9,14H,1-3,5-6H2,(H,15,16) |
Clave InChI |
QRHLHCSHBDVRNB-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=C(C(=CC=C2)C(=O)O)O |
SMILES canónico |
C1CCC(CC1)C2=C(C(=CC=C2)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dimethyl 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiacetate](/img/structure/B97898.png)
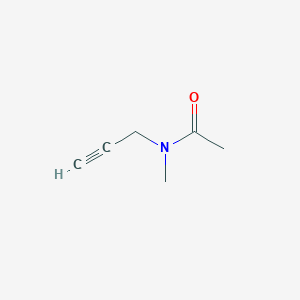
![(3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one](/img/structure/B97900.png)

